Superior Potency for Full-Length BRD4 Displacement via Bivalent Binding
AZD5153 demonstrates markedly enhanced potency for displacing full-length BRD4 (FL-BRD4) compared to the isolated BD1 domain, a direct consequence of its bivalent binding mechanism . In a NanoBRET assay in HCT116 cells, AZD5153 exhibited an IC50 of 5.0 nM for FL-BRD4, which is 320-fold more potent than its activity against the BD1 domain alone (IC50 = 1.6 μM) . In contrast, the monovalent inhibitor JQ1 shows IC50 values of 77 nM and 33 nM for BD1 and BD2, respectively , indicating a fundamentally different, and less effective, interaction with full-length BRD4. The bivalent binding mode confers enhanced avidity and prolonged target residence time [1].
| Evidence Dimension | Potency for FL-BRD4 displacement vs. single bromodomain (BD1) |
|---|---|
| Target Compound Data | FL-BRD4 IC50 = 5.0 nM; BD1 IC50 = 1.6 μM |
| Comparator Or Baseline | AZD5153's own activity on BD1 (1.6 μM) and JQ1's activity on BD1 (77 nM) and BD2 (33 nM) |
| Quantified Difference | 320-fold selectivity for FL-BRD4 over BD1 for AZD5153; JQ1 is a monovalent inhibitor with weaker BD1/BD2 activity. |
| Conditions | NanoBRET assay in HCT116 cells after 18h incubation |
Why This Matters
The 320-fold difference underscores the necessity of bivalent binding for effective target engagement of native BRD4 complexes, a parameter that monovalent inhibitors cannot achieve.
- [1] Rhyasen, G. W., Hattersley, M. M., Yao, Y., et al. (2016). AZD5153: A novel bivalent BET bromodomain inhibitor highly active against hematologic malignancies. Molecular Cancer Therapeutics, 15(11), 2563-2574. View Source
